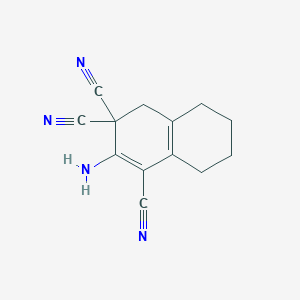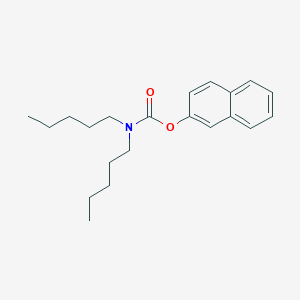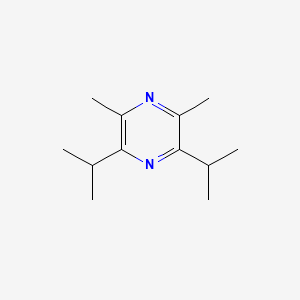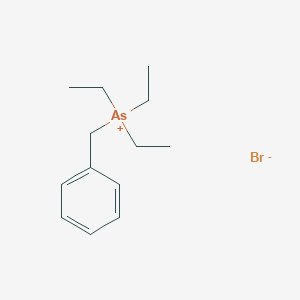
2-Amino-5,6,7,8-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5,6,7,8-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile is a complex organic compound that belongs to the class of naphthalene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6,7,8-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be employed to form the naphthalene core.
Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.
Nitrile Formation: Conversion of functional groups to nitriles using reagents like cyanogen bromide or through dehydration of amides.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and high-throughput screening can be employed to scale up the production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitrile groups or reduce the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of advanced materials, dyes, and polymers.
作用機序
The mechanism of action of 2-Amino-5,6,7,8-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. For example, it may inhibit enzyme activity or bind to specific receptors to exert its effects.
類似化合物との比較
Similar Compounds
2-Amino-1,2,3,4-tetrahydronaphthalene: A related compound with similar structural features but different functional groups.
1,3,3-Trimethyl-2-aminoindoline: Another naphthalene derivative with distinct chemical properties.
Uniqueness
2-Amino-5,6,7,8-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile is unique due to its specific combination of functional groups and the resulting chemical properties
特性
CAS番号 |
63351-07-5 |
|---|---|
分子式 |
C13H12N4 |
分子量 |
224.26 g/mol |
IUPAC名 |
2-amino-5,6,7,8-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C13H12N4/c14-6-11-10-4-2-1-3-9(10)5-13(7-15,8-16)12(11)17/h1-5,17H2 |
InChIキー |
WBQMCWOSXCKVQR-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)CC(C(=C2C#N)N)(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14511737.png)




![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)
![8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline](/img/structure/B14511771.png)
![Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]-](/img/structure/B14511789.png)

![Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione](/img/structure/B14511803.png)



![[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid](/img/structure/B14511843.png)
